Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a phenylamino group, and a thioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester typically involves the reaction of benzoic acid derivatives with phenylamine and thioxomethylating agents. One common method is the Ullmann reaction, which involves the coupling of aryl halides with amines under copper catalysis . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 100°C to 150°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Ullmann reactions or other coupling reactions that can be optimized for higher yields and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester involves its interaction with various molecular targets. The phenylamino group can participate in hydrogen bonding and π-π interactions, while the thioxomethyl group can engage in sulfur-based interactions. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-(phenylamino)-: This compound lacks the thioxomethyl group and has different chemical properties.
Benzoic acid, 2-benzoyl-, methyl ester: This compound has a benzoyl group instead of a phenylamino group, leading to different reactivity and applications.
Benzoic acid, 2-phenoxy-, methyl ester: This compound contains a phenoxy group, which alters its chemical behavior compared to the phenylamino derivative.
Uniqueness
Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester is unique due to the presence of both phenylamino and thioxomethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(phenylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-14(18)12-9-5-6-10-13(12)17-15(20)16-11-7-3-2-4-8-11/h2-10H,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBAJDOHIWDEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384525 |
Source
|
Record name | Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96221-91-9 |
Source
|
Record name | Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.